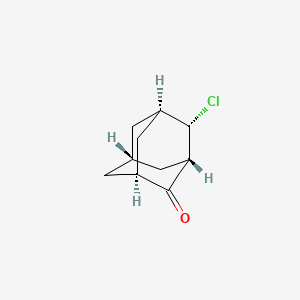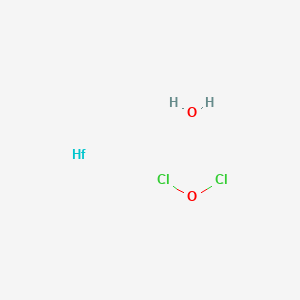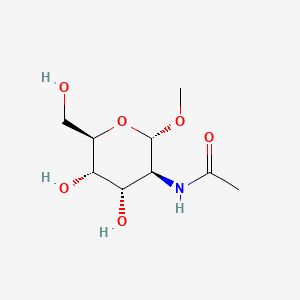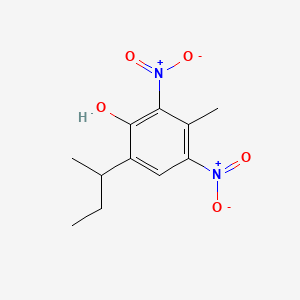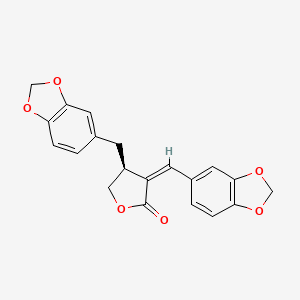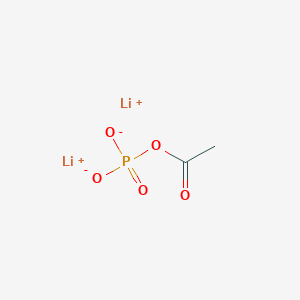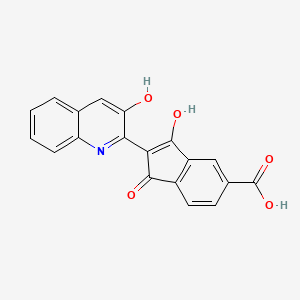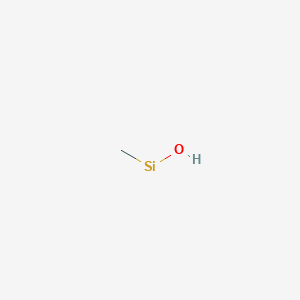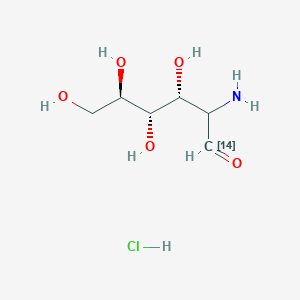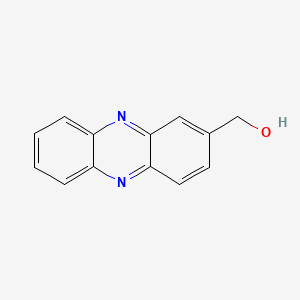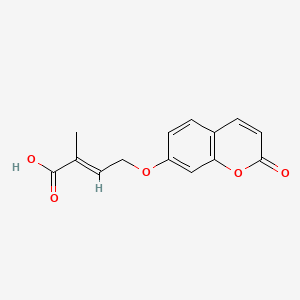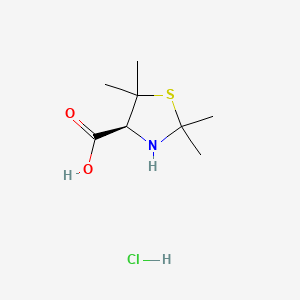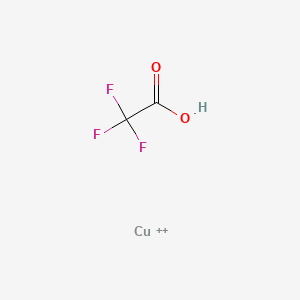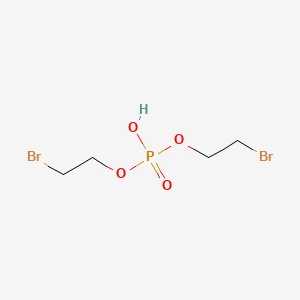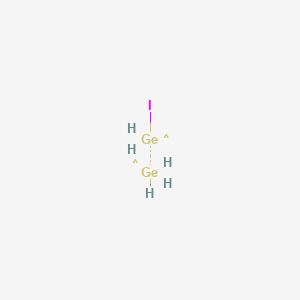
CID 101820671
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 101820671” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields
Chemical Reactions Analysis
CID 101820671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
CID 101820671 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound may be used in studies involving cellular processes, enzyme interactions, and metabolic pathways.
Industry: This compound can be used in the production of materials, chemicals, and other products, leveraging its unique chemical properties for specific industrial processes .
Mechanism of Action
The mechanism of action of CID 101820671 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Understanding these mechanisms is crucial for developing effective applications and ensuring safety and efficacy .
Comparison with Similar Compounds
CID 101820671 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can involve analyzing differences in reactivity, stability, bioactivity, and other properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, synthesis methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in research and industry.
Properties
CAS No. |
19021-93-3 |
|---|---|
Molecular Formula |
Ge2H5I |
Molecular Weight |
277.204 |
IUPAC Name |
iodo-$l^{3} |
InChI |
InChI=1S/GeH2I.GeH3/c1-2;/h1H2;1H3 |
InChI Key |
HFHSJJLGKZLXPG-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH2]I |
Synonyms |
Iododigermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


